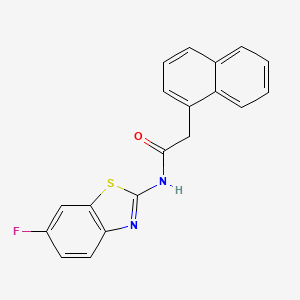
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound featuring an oxazolidinone ring, a mesitylsulfonyl group, and an oxalamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an amino alcohol with a carbonyl compound under acidic conditions.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.
Coupling with Oxalamide: The final step involves coupling the oxazolidinone derivative with an oxalamide precursor, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the mesitylsulfonyl group, potentially leading to ring opening or desulfonylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be introduced under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is used as a chiral auxiliary, aiding in the stereoselective synthesis of complex molecules. Its ability to induce chirality makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of antibacterial, antifungal, or anticancer agents.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its role as a chiral auxiliary is particularly valuable in the production of drugs that require high enantiomeric purity.
作用機序
The mechanism by which N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide exerts its effects is largely dependent on its application. As a chiral auxiliary, it facilitates the formation of chiral centers in target molecules through steric and electronic interactions. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
N1-((3-(p-tolylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide: Similar structure but with a p-tolylsulfonyl group instead of a mesitylsulfonyl group.
N1-((3-(benzenesulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide: Features a benzenesulfonyl group.
Uniqueness
N1-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in both synthetic and biological contexts, making it a valuable compound for specialized applications.
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-16-13-17(2)22(18(3)14-16)34(30,31)27-11-12-33-21(27)15-26-24(29)23(28)25-10-9-19-7-5-6-8-20(19)32-4/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNQVXIFIXSEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[1-(Oxane-2-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2750111.png)
![3-(4-ethoxyphenyl)-9,10-dimethoxy-2H,3H,4H,6H,7H-pyrimido[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B2750114.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide](/img/structure/B2750120.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2750121.png)
![N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2750122.png)
![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)
![2-(cyclopentylsulfanyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide](/img/structure/B2750126.png)
![2-(4-bromophenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2750129.png)
![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)

